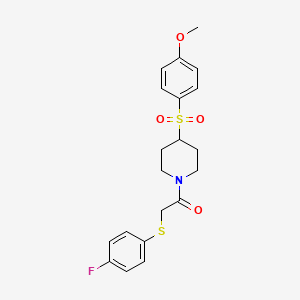

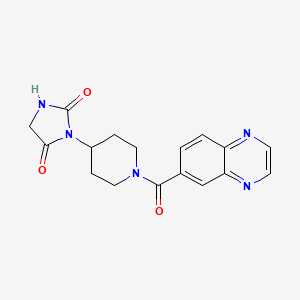

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Effective Recognition of Amino Groups

The study presented in the first paper demonstrates a novel strategy for synthesizing amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the development of the hydrogen autotransfer process .

Molecular Structure and Analysis

The second paper focuses on the molecular structure of a specific sulfonamide compound, providing detailed insights into its geometry, vibrational wavenumbers, and electronic absorption wavelengths. The research combines experimental and computational methods, including DFT calculations and Hirshfeld surface analysis, to understand the molecule's properties and intermolecular interactions .

Synthesis and Therapeutic Potential

In the third paper, a series of sulfonamides are synthesized and characterized, with one particular derivative showing promising inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment. The study includes enzyme inhibitory kinetics and computational docking studies, suggesting the potential of these compounds as therapeutic agents .

Spectroscopic Studies and Crystal Structure

The fourth paper describes the synthesis and characterization of a Schiff base sulfonamide, including its crystallographic structure. The study highlights the importance of tautomerism in the compound's photochromic and thermochromic properties, which are related to proton transfer processes .

Conformation and Crystal Packing

The fifth paper presents the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and its crystal structure, revealing a V-shaped conformation and various intramolecular and intermolecular interactions that stabilize the crystal packing .

X-ray Diffraction Studies

The sixth paper details the synthesis and characterization of N-(3-Methoxybenzoyl)benzenesulfonamide, including its crystal structure. The compound exhibits interesting hydrogen bonding patterns and crystal packing stabilized by various interactions .

Synthesis and Crystallographic Characterization

In the seventh paper, the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide are described. The study provides insights into the potential for a one-pot synthesis method and the crystal structure of the compound, including its hydrogen bonding and interactions .

Antitumor Sulfonamides and Gene Expression

The eighth paper explores the relationship between structure and gene expression in antitumor sulfonamides. The study uses array-based transcription profiling to understand the pharmacophore structure and drug-sensitive pathways, providing valuable information for the development of new antitumor agents .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-21(16-17-9-4-3-5-10-17)14-7-6-13-20-25(22,23)19-12-8-11-18(15-19)24-2/h3-5,8-12,15,20H,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANERMUDCRORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1=CC=CC(=C1)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

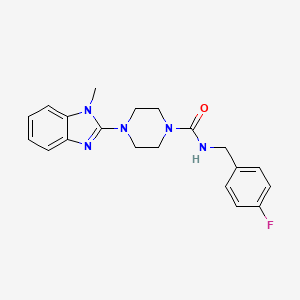

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)

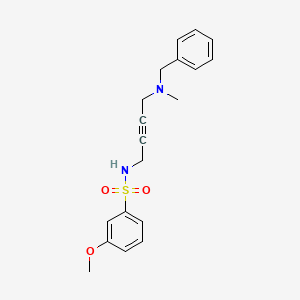

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

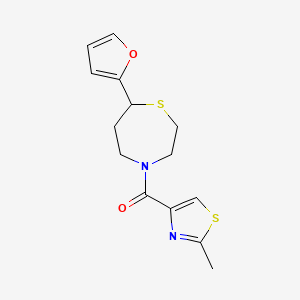

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)